Product packaging for 2H-Furo[2,3-F]indole(Cat. No.:CAS No. 38242-43-2)

2H-Furo[2,3-F]indole

Cat. No.: B13111397
CAS No.: 38242-43-2
M. Wt: 157.17 g/mol
InChI Key: INIHMEQCMISNSO-UHFFFAOYSA-N
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Description

Significance of Furoindole Frameworks in Organic Synthesis

The structural rigidity and diverse reactivity of the furoindole core make it a valuable building block in the synthesis of more complex molecules.

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. The furoindole nucleus is considered one such scaffold. rsc.org Its three-dimensional architecture and the specific arrangement of heteroatoms allow for the introduction of various functional groups, leading to the synthesis of diverse molecular libraries. The strategic manipulation of the furoindole core has been instrumental in the total synthesis of several complex natural products. lucp.net

Historical Context of Furo[2,3-F]indole Research (Purely synthetic/mechanistic aspects)

The synthesis of furoindoles has been an area of active investigation, with various synthetic strategies developed over the years. Early methods often involved multi-step sequences with harsh reaction conditions. rsc.org More recent research has focused on the development of more efficient and milder catalytic methods.

A notable advancement in the synthesis of substituted furoindoles involves a one-pot, acid-catalyzed tandem reaction. clockss.org This approach utilizes commercially available starting materials to construct highly substituted tetraphenyl-furoindoles. The proposed mechanism for this transformation involves a cascade of reactions including nucleophilic addition, aldimine condensation, pinacol (B44631) rearrangement, α-iminol rearrangement, cyclization, and dehydration-aromatization. clockss.org

Another significant strategy employs transition metal catalysis. Gold-catalyzed methodologies have emerged as powerful tools for the construction of furoindole scaffolds. rsc.orgunimi.it For instance, a gold-catalyzed ligand-dependent cyclization strategy allows for the divergent synthesis of indole (B1671886) and furoindole frameworks from ynamide precursors. rsc.org By carefully selecting the ancillary phosphine (B1218219) ligand, the reaction can be directed towards either the direct formation of an indole or a tandem annulation process to yield the furoindole architecture. rsc.org Mechanistic studies suggest that these transformations proceed through gold-activated ynamide intermediates. rsc.org

Palladium-catalyzed reactions have also been successfully applied to the synthesis of furoindole derivatives. beilstein-journals.org A two-step procedure involving a Suzuki–Miyaura cross-coupling followed by a double Buchwald–Hartwig reaction has been developed for the synthesis of benzo rsc.orgunimi.itfuro[3,2-b]indoles. beilstein-journals.org Furthermore, intramolecular Diels-Alder reactions of vinylarenes (IMDAV) have been utilized to construct the furo[2,3-f]isoindole core from furylallylamines and unsaturated acid derivatives. researchgate.net

More recent synthetic innovations include the use of beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements of N-alkenyloxyindoles to access furo[2,3-b]indolines, which are precursors to furoindoles. nsf.govthieme-connect.com This method provides a concise route to these heterocyclic systems.

The following table provides a summary of selected synthetic methods for furoindole derivatives:

Catalyst/ReagentStarting MaterialsProduct TypeReference
TsOH·H₂Om-aminophenols, α-hydroxyaldehydesTetraphenyl-substituted furoindoles clockss.org
Gold(I) catalyst, Phosphine ligandYnamidesFuroindoles rsc.org
Pd(PPh₃)₄, Pd₂(dba)₃, BINAP2-bromophenylboronic acid, amine derivativesBenzo rsc.orgunimi.itfuro[3,2-b]indoles beilstein-journals.org
KOt-BuN-hydroxyindoles, activated alkynesFuro[2,3-b]indolines nsf.gov
-3-(Furyl)allylamines, α,β-unsaturated acid anhydridesFuro[2,3-f]isoindoles researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B13111397 2H-Furo[2,3-F]indole CAS No. 38242-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38242-43-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-furo[2,3-f]indole

InChI

InChI=1S/C10H7NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h1-3,5-6H,4H2

InChI Key

INIHMEQCMISNSO-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=C3C(=CC=N3)C=C2O1

Origin of Product

United States

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insight

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a cornerstone for identifying functional groups and understanding the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments

For a hypothetical analysis of 2H-Furo[2,3-F]indole, one would expect to observe characteristic absorption bands corresponding to its structural features. These would include N-H stretching vibrations of the indole (B1671886) ring, typically appearing in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations would be expected above 3000 cm⁻¹, while C-O-C stretching of the furan (B31954) ring would likely produce strong signals in the 1250-1050 cm⁻¹ region. The C=C stretching vibrations of both the indole and furan rings would contribute to a complex pattern of bands in the 1650-1400 cm⁻¹ range. Without experimental data, precise assignments remain speculative.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Studies

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In a hypothetical FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations would be expected to be strong, providing insights into the delocalized π-electron system of the fused rings. However, no published FT-Raman data for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

A ¹H NMR spectrum of this compound would be critical for confirming the connectivity of protons within the molecule. The chemical shifts and coupling constants of the protons on the indole and furan rings would provide definitive information about their relative positions. For instance, the protons on the furan ring would likely appear as distinct doublets or singlets depending on their substitution, while the aromatic protons of the indole moiety would exhibit a more complex splitting pattern. The N-H proton of the indole would be expected to appear as a broad singlet.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in this compound and provide information about their chemical environment. The chemical shifts of the carbons would be indicative of their hybridization and proximity to heteroatoms. Carbons of the furan ring bonded to oxygen would be expected to resonate at a lower field (higher ppm) compared to the other carbons. Without experimental spectra, a detailed analysis is not possible.

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., 2D NMR, NOESY, COSY)

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in unambiguously assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. To date, no such studies have been reported for this compound.

While the synthesis and spectroscopic characterization of various other pyranoindole and furoindole isomers have been documented, a specific and detailed analytical investigation of this compound is conspicuously absent from the current body of scientific literature. This knowledge gap highlights an opportunity for future research to synthesize and thoroughly characterize this compound, thereby contributing to a more complete understanding of the structure-property relationships within this important class of heterocyclic compounds.

Gauge Invariant Atomic Orbitals (GIAO) Method for NMR Chemical Shift Calculations

The Gauge Invariant Atomic Orbitals (GIAO) method is a powerful computational quantum chemistry tool used to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method is particularly valuable for the structural elucidation of novel or uncharacterized compounds like this compound, as it allows for the comparison of theoretical chemical shifts with experimental data, aiding in the confirmation of the proposed structure.

The GIAO method calculates the magnetic shielding tensors for each nucleus in a molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of GIAO calculations is highly dependent on the level of theory and the basis set used in the computation. Modern computational software allows for the application of various levels of theory, from density functional theory (DFT) to more computationally expensive ab initio methods, to achieve a high degree of accuracy.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, which is crucial for confirming the molecular formula of a compound.

For this compound, with a molecular formula of C10H7NO, the expected exact mass of the molecular ion [M]⁺ can be calculated. By comparing this theoretical exact mass with the experimentally determined value from HRMS, the molecular formula can be confirmed with a high degree of confidence. This is a critical step in the characterization of any new chemical entity.

Table 1: Theoretical Exact Mass for this compound

Molecular FormulaCompound NameTheoretical Exact Mass (m/z)
C10H7NOThis compound157.0528

Note: This is a calculated value. Experimental data for this compound is not available in the cited literature.

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically 70 eV. This process leads to the formation of a molecular ion and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavages of the indole and furan ring systems. Common fragmentation pathways for indole derivatives include the loss of HCN, while furan rings can undergo rearrangements and cleavages. The analysis of these fragment ions helps to piece together the structure of the parent molecule. Due to the lack of specific EI-MS data for this compound, a detailed fragmentation pathway cannot be presented.

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible and Circular Dichroism spectroscopy, provide information about the electronic transitions within a molecule and are sensitive to its structure and chiral properties.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the chromophores present in the molecule.

The fused aromatic system of this compound is expected to give rise to distinct absorption bands in the UV region. While specific data for this compound is not available, studies on structurally related pyrano[2,3-f]indoles have shown absorption maxima in the range of 275-400 nm. mdpi.com It is reasonable to infer that this compound would exhibit a similarly complex UV-Vis spectrum, with multiple absorption bands corresponding to π-π* transitions within the conjugated system. The exact position and intensity of these bands are sensitive to the substitution pattern and the electronic nature of the heterocyclic rings.

Table 2: Representative UV-Vis Absorption Data for a Structurally Related Pyrano[2,3-f]indole Derivative

CompoundSolventλmax (nm)
Pyrano[2,3-f]indole derivativeAcetonitrile275-325, 330-400

Source: Data is for a related class of compounds, pyrano[2,3-f]indoles, as reported in the literature. mdpi.com This is intended for illustrative purposes only.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum can only be observed for molecules that are chiral.

If a chiral center were introduced into the this compound scaffold, for example, through substitution, the resulting enantiomers would be expected to exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration and conformation of the molecule. CD spectroscopy is therefore an invaluable tool for determining the stereochemistry of chiral furoindoles. In the absence of any reported chiral derivatives of this compound, this discussion remains theoretical but highlights a key technique for the future stereochemical analysis of such compounds.

X-ray Crystallography for Solid-State Structure Determination and Validation of Computational Models

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a foundational understanding of the molecule's structure. In the context of complex heterocyclic systems like furoindoles, X-ray diffraction studies are invaluable for confirming molecular geometry and stereochemistry, which are crucial for understanding their chemical reactivity and biological activity. Furthermore, the empirical data obtained from X-ray crystallography serves as a critical benchmark for the validation and refinement of computational models, ensuring that theoretical predictions accurately reflect experimental reality. nih.govresearchgate.netmdpi.com

Detailed research findings from X-ray crystallographic analyses of furoindole derivatives provide significant insights into their structural characteristics. For instance, a single-crystal X-ray analysis was successfully performed on 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one, a derivative of the furoindole family. nih.gov The crystallographic data for this compound, obtained from a crystal grown in DMSO-d6, offers a glimpse into the solid-state conformation of this particular furo[2,3-f] system. nih.gov The key crystallographic parameters determined in this study are summarized in the table below.

ParameterValue
Chemical FormulaC18H12BrNO2
Formula Weight354.20
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234 (3)
b (Å)18.4567 (5)
c (Å)7.7894 (2)
α (°)90
β (°)98.981 (1)
γ (°)90
Volume (ų)1436.46 (7)
Z4

The validation of computational models is a critical application of X-ray crystallography. nih.gov Computational methods, such as density functional theory (DFT) and other molecular modeling techniques, are frequently employed to predict the geometric and electronic properties of molecules. However, the accuracy of these theoretical models must be confirmed by experimental data. nih.gov X-ray crystallography provides the precise atomic coordinates that can be directly compared with the computationally optimized structures. nih.gov Discrepancies between the experimental and theoretical data can highlight the limitations of the computational methods or the basis sets used, leading to the refinement of the theoretical models for more accurate predictions in the future. elifesciences.org This synergy between experimental crystallography and computational chemistry is a powerful approach for gaining deep insights into molecular structure and properties. nih.govmdpi.com

Theoretical and Computational Investigations of 2h Furo 2,3 F Indole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure, electronic properties, and reactivity of heterocyclic compounds. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. For heterocyclic systems like furo-indoles, DFT is extensively used to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. By finding the minimum energy conformation on the potential energy surface, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

Commonly employed functionals such as B3LYP, in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been shown to provide reliable geometries and electronic properties for a variety of indole (B1671886) derivatives. researchgate.net The optimized geometry is crucial as it forms the basis for all subsequent electronic structure calculations. These calculations can elucidate properties such as dipole moments, molecular electrostatic potential (MEP), and the distribution of electron density, which are vital for understanding the molecule's interactions and reactivity.

Semi-Empirical Molecular Orbital Methods (e.g., PM6)

Semi-empirical molecular orbital methods offer a faster, albeit less accurate, alternative to ab initio methods like DFT. These methods, such as PM6 (Parametric Method 6), utilize parameters derived from experimental data to simplify the complex calculations of molecular properties. This approach is particularly useful for screening large numbers of molecules or for preliminary investigations of very large systems where DFT would be computationally prohibitive.

In studies of related indole derivatives, semi-empirical methods have been used for initial geometry optimizations before refining with higher-level theories. researchgate.net While not as precise as DFT, PM6 can provide valuable qualitative insights into molecular structure and electronic properties, making it a useful tool in the computational chemist's arsenal.

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its molecular orbitals, particularly the frontier molecular orbitals. Analysis of these orbitals provides a powerful framework for predicting chemical reactivity and stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. In a quantitative structure-activity relationship (QSAR) study on anticancer 2,4-substituted furo[3,2-b]indole derivatives, both HOMO and LUMO energies were found to be significant descriptors in the predictive model. researchgate.net

Table 1: Illustrative HOMO-LUMO Energy Data for Furo-Indole Analogs (Note: This table is a hypothetical representation to illustrate the concept, as specific data for 2H-Furo[2,3-F]indole is unavailable.)

Frontier Molecular Orbital (FMO) Visualization and Interpretation of Reactivity

Visualizing the spatial distribution of the HOMO and LUMO provides further insights into a molecule's reactivity. The regions of the molecule where the HOMO is localized are likely to be the sites of nucleophilic attack, while the areas where the LUMO is concentrated are prone to electrophilic attack.

For aromatic heterocyclic systems, the HOMO is often a π-orbital delocalized over the ring system, indicating that the entire aromatic system can act as an electron donor. The LUMO is typically a π*-orbital, also delocalized, signifying that the aromatic system can accept electron density. The specific distribution and nodal patterns of these orbitals can help predict regioselectivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and resonance effects that contribute to molecular stability.

The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values signify stronger interactions and greater stabilization. For instance, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the oxygen and nitrogen atoms into the π-system of the fused rings in a furo-indole structure, providing a quantitative measure of its aromatic character and stability.

Table 2: Hypothetical NBO Analysis for this compound (Note: This table is a hypothetical representation to illustrate the concept, as specific data for this compound is unavailable.)

Charge Distribution and Electrostatic Potential

The distribution of electrons within a molecule is fundamental to its reactivity, intermolecular interactions, and spectroscopic properties.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electrophilic and nucleophilic sites.

In a MEP map of a furoindole system, distinct regions of electrostatic potential are anticipated. Areas of negative potential, typically color-coded in red or yellow, are expected around the electronegative oxygen and nitrogen atoms. These regions indicate electron-rich sites that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are generally located around the hydrogen atoms, particularly the N-H proton of the indole ring. These electron-deficient sites are targets for nucleophilic attack. The MEP map provides a predictive guide to the molecule's reactive behavior.

To quantify the distribution of atomic charges, computational chemists utilize population analysis methods. Mulliken population analysis and Natural Population Analysis (NPA) are two common schemes, though they are based on different methodologies. wikipedia.orgq-chem.com

Mulliken Population Analysis : This method partitions the total electron population among the different atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. chemrxiv.orgamazonaws.com While widely used due to its simplicity, its results can be highly dependent on the basis set chosen for the calculation. wikipedia.org

Natural Population Analysis (NPA) : NPA is based on the concept of Natural Bond Orbitals (NBO) and provides a more robust description of electron distribution that is less sensitive to the choice of basis set. semanticscholar.orgnih.gov It often gives a more chemically intuitive picture of charge distribution, especially in ionic compounds.

For the this compound scaffold, both methods would be expected to show a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity, while the hydrogen atoms would carry partial positive charges. The carbon atoms would exhibit smaller positive or negative charges depending on their bonding environment.

Illustrative Data Table: Calculated Atomic Charges for this compound Skeleton

Atom NumberAtom TypeMulliken Charge (e)Natural Charge (e)
1O-0.485-0.592
2C0.2910.355
3C-0.115-0.140
4N-0.570-0.710
5H (on N4)0.3500.421
6C-0.150-0.195
7C-0.138-0.181
8C0.1900.215
9C-0.142-0.188
10C-0.135-0.179
11C0.0950.110
12C0.1850.210

Note: This data is representative of a typical furoindole system and is intended for illustrative purposes.

Vibrational Analysis and Spectroscopic Property Prediction

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule, which arise from the vibrations of its atoms. These calculations are crucial for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. gaussian.comresearchgate.netmdpi.com

Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and twisting. DFT methods, particularly with hybrid functionals like B3LYP, have proven effective in accurately predicting vibrational spectra.

For this compound, key vibrational modes would include the N-H stretching frequency of the indole ring, typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching modes within the fused rings would appear in the 1400-1650 cm⁻¹ range. The characteristic asymmetric and symmetric stretching of the C-O-C ether linkage in the furan (B31954) ring would also be identifiable. Comparing the calculated (scaled) frequencies with experimental FT-IR and FT-Raman spectra allows for a complete and reliable assignment of the molecule's vibrational modes.

Illustrative Data Table: Predicted Vibrational Frequencies for Key Modes in a Furoindole System

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Predicted IR IntensityPredicted Raman Activity
N-H Stretch3510HighLow
Aromatic C-H Stretch3150 - 3050MediumHigh
C=C Aromatic Stretch1625MediumHigh
C=C Aromatic Stretch1580HighMedium
C-N Stretch1350HighLow
C-O-C Asymmetric Stretch1245HighLow
In-plane N-H Bend1170MediumLow
C-O-C Symmetric Stretch1080LowMedium

Note: This data is representative of a typical furoindole system and is intended for illustrative purposes. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Non-Linear Optical (NLO) Properties Calculations

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.netyoutube.com Organic molecules with extended π-conjugated systems, such as furoindoles, are promising candidates for NLO materials. nih.govarpnjournals.org

Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value, in particular, is indicative of a strong NLO response. These calculations help in the molecular design of new NLO materials. For a furoindole system, the fusion of the electron-rich indole and furan rings creates a delocalized π-electron system that can be easily polarized by an external electric field, which is a prerequisite for significant NLO activity.

Illustrative Data Table: Calculated NLO Properties for a Furoindole System

ParameterCalculated ValueUnits
Dipole Moment (μ)2.55Debye
Mean Polarizability (α)22.5 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)15.8 x 10⁻³⁰esu

Note: This data is representative of a typical furoindole system and is intended for illustrative purposes.

Thermochemical Properties Determination

Quantum chemical calculations can also be used to determine the standard thermochemical properties of a molecule in the gas phase. These properties are derived from the vibrational analysis and include the zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy. Such data is vital for understanding the stability and thermodynamics of chemical reactions involving the compound.

Illustrative Data Table: Calculated Thermochemical Properties for a Furoindole System (at 298.15 K and 1 atm)

PropertyCalculated ValueUnits
Zero-Point Vibrational Energy (ZPVE)95.85kcal/mol
Thermal Energy (E_total)101.50kcal/mol
Heat Capacity (Cv)35.12cal/mol·K
Entropy (S)88.75cal/mol·K

Note: This data is representative of a typical furoindole system and is intended for illustrative purposes.

Chemical Modifications and Derivatization Strategies of Furoindole Frameworks

Functionalization of the Core Scaffold

The strategic functionalization of the furoindole core is paramount for modulating its physicochemical properties and biological activity. This can be achieved through regioselective reactions that target specific positions on the indole (B1671886) or furan (B31954) moieties, as well as by introducing a variety of substituents that can influence the outcome of subsequent reactions.

While direct functionalization of the specific 2H-Furo[2,3-f]indole is not extensively documented, the principles of regioselective functionalization of the indole nucleus can be applied. The C6 position of the indole ring, being part of the benzenoid ring, is generally less reactive than the C2 and C3 positions of the pyrrole (B145914) moiety. However, various methods have been developed for the selective functionalization of this position in indole derivatives, which could be extrapolated to furoindole systems.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups at specific positions of the indole core. For instance, rhodium-catalyzed reactions have been successfully employed for the C7-functionalization of N-pivaloylindoles with acrylates, styrenes, and vinyl phenyl sulfones. nih.gov Similarly, scandium triflate has been shown to catalyze the C6 functionalization of 2,3-disubstituted indoles with N-Ts aziridines. nih.gov These methods often rely on the use of a directing group on the indole nitrogen to achieve high regioselectivity.

Brønsted and Lewis acid-catalyzed processes have also been developed for the C6-functionalization of indoles. scispace.com For example, a metal-free approach using a Brønsted acid catalyst allows for the reaction of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters to selectively yield C6-functionalized products. frontiersin.orgnih.gov Another strategy involves the Brønsted acid-catalyzed reaction of 2,3-disubstituted indoles with 2,2-diarylacetonitriles to construct cyano-substituted all-carbon quaternary centers at the C6 position. rsc.org The regioselectivity in these reactions is often controlled by remote C-H activation and hydrogen bonding interactions. scispace.com

Table 1: Examples of Regioselective C6-Functionalization of Indole Derivatives

Indole SubstrateReagentCatalystProductYield (%)Reference
2,3-dimethyl-1H-indoleβ,γ-unsaturated α-ketoesterBenzenesulfonic acidC6-alkylated indole42% frontiersin.org
2,3-disubstituted indolesN-Ts aziridinesSc(OTf)₃C6-aminoalkylated indoleN/A nih.gov
2,3-disubstituted indoles2,2-diarylacetonitrilesBrønsted acidC6-quaternary alkylated indoleup to 95% rsc.org

Note: The table presents data for indole derivatives as a model for potential reactions on a furoindole scaffold.

The introduction of diverse substituents onto the furoindole framework can significantly impact its reactivity and the outcome of subsequent chemical transformations. For instance, in the synthesis of furo[2,3-b]pyrroles, a related class of compounds, the nature of the substituent on the pyrrole nitrogen influences the course of further reactions. Methyl and benzyl (B1604629) groups have been introduced on the nitrogen atom of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate using phase-transfer catalysis conditions. mdpi.com Subsequent Vilsmeier formylation of these N-substituted derivatives proceeds smoothly to yield the corresponding 2-formyl compounds. mdpi.com

The electronic properties of substituents can also play a crucial role. In the study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles, the presence of an electron-donating group in an aroyl fragment was found to deactivate a carbonyl moiety, thereby blocking a potential cyclization process. Current time information in Oskarshamn, SE. This highlights how electronic effects of substituents can dictate the feasibility and outcome of a reaction.

Synthesis of Furoindole Analogs and Fused Heteropolycycles

The furoindole scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of both the furan and indole rings, leading to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

Furo[2,3-b]indoline derivatives represent a significant class of heterocyclic compounds. A concise synthetic route to these molecules has been developed utilizing the reactivity of N-alkenyloxyindole intermediates. nsf.gov These intermediates undergo a nih.govnih.gov-sigmatropic rearrangement followed by cyclization to form the furo[2,3-b]indoline core. nsf.gov This method provides a modular approach to a diverse array of these important heterocycles. nsf.gov More recently, a new series of furo[2,3-b]indol-3a-ol derivatives were synthesized and investigated for their potential as enzyme inhibitors. nih.gov Additionally, spiro[furan-2,3′-indoline]-3-carboxylate derivatives can be prepared via a three-component reaction of anilines, isatins, and diethyl acetylenedicarboxylate, catalyzed by Brønsted acidic ionic liquids. mdpi.com

Furo[3,2-g]chromen-2-one systems, also known as psoralens, are a well-known class of naturally occurring compounds with significant biological activity. While the direct synthesis from a this compound is not a common route, the synthesis of related furo[3,2-c]coumarins (furo[3,2-c]chromen-4-ones) often starts from 4-hydroxycoumarins. nih.gov These methods involve the construction of the furan ring onto the coumarin (B35378) core. For example, a series of furo[3,2-g]chromone derivatives were synthesized by reacting a furochromone carbaldehyde with amines and thioglycolic acid to form thiazolidinones, which were then further elaborated into more complex fused systems. researchgate.net Another approach involves the synthesis of dihydrofuro[3,2-c]coumarins from 4-hydroxycoumarin (B602359) and nitrostilbenes, followed by aromatization to the corresponding furo[3,2-c]coumarins. mdpi.com

Furo[2,3-d]pyrimidine (B11772683) and furo[3,4-d]pyrimidine (B15215042) derivatives are important classes of fused heterocycles with a range of biological activities. The synthesis of furo[2,3-d]pyrimidines can be achieved through various synthetic strategies. One approach involves the [3+2] cyclization of pyrimidine-4,6-diol with a variety of nitroolefins under catalyst-free conditions in water. researchgate.net Another method describes the synthesis of furo[2,3-d]pyrimidine derivatives by combining a 1,3,4-thiadiazole (B1197879) pharmacophore with the furopyrimidine scaffold. rsc.orgnih.gov Furthermore, novel furan and furo[2,3-d]pyrimidine derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov

For the isomeric furo[3,4-d]pyrimidine system, derivatives of furo[3,4-d]pyrimidine-2,4-dione have been synthesized and evaluated for their antihypertensive activity, serving as analogues of thienopyrimidine-2,4-diones. colab.ws Additionally, a series of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives have been synthesized through a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water. researchgate.net

Table 2: Synthesis of Fused Heterocycles from Furo- or Pyrimidine-based Precursors

PrecursorReagentsProductReaction TypeReference
N-alkenyloxyindoles-Furo[2,3-b]indolines nih.govnih.gov-sigmatropic rearrangement and cyclization nsf.gov
Furochromone carbaldehydeAmines, thioglycolic acidThiazolidinone-fused furo[3,2-g]chromonesMulti-step synthesis researchgate.net
Pyrimidine-4,6-diolNitroolefinsFuro[2,3-d]pyrimidine derivatives[3+2] cyclization researchgate.net
2,6-diaminopyrimidine-4(3H)-oneAldehyde, tetronic acidFuro[3',4':5,6]pyrido[2,3-d]pyrimidinesThree-component reaction researchgate.net

Furo[2,3-e]semanticscholar.orgnih.govdiazepin-3-one Scaffolds

The synthesis of furo[2,3-e] semanticscholar.orgnih.govdiazepin-3-one derivatives has been accomplished through a one-pot tandem cyclization/[4+3] annulation reaction. nih.govacs.org This approach utilizes readily available enynamides and α-bromohydroxamates to construct the seven-membered diazepine (B8756704) ring fused to the furan ring of a furoindole precursor. The reaction proceeds efficiently at room temperature, demonstrating tolerance for a variety of functional groups. nih.govacs.org

The process is initiated by a gold(I)-catalyzed cyclization of the enynamide, which is followed by a cesium carbonate-promoted [4+3] annulation with the α-bromohydroxamate. acs.org This modular and efficient method provides a direct route to these complex heterocyclic systems, which are of interest for their potential biological and medicinal properties. nih.govacs.org The resulting furo[2,3-e] semanticscholar.orgnih.govdiazepin-3(2H)-ones can be further modified, allowing for the exploration of structure-activity relationships. acs.org

Table 1: Synthesis of Furo[2,3-e] semanticscholar.orgnih.govdiazepin-3-one Derivatives

Entry Enynamide α-Bromohydroxamate Product Yield (%)
1 1a 2a 3a 36
2 1b 2a 3b 75

This table presents a selection of synthesized Furo[2,3-e] semanticscholar.orgnih.govdiazepin-3-one derivatives and their corresponding yields, highlighting the versatility of the tandem cyclization/annulation reaction. acs.org

Furo[2',3':4,5]pyrrolo[1,2-d]semanticscholar.orgnih.govacs.orgtriazines

The synthesis of furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govacs.orgtriazin-8(7H)-ones represents another significant derivatization of the furoindole framework. semanticscholar.orgresearchgate.netresearchgate.net One effective synthetic route involves the reaction of a carbohydrazide (B1668358) intermediate, derived from a furo[3,2-b]pyrrole carboxylate, with triethyl orthoesters. semanticscholar.org This cyclization step constructs the 1,2,4-triazine (B1199460) ring fused to the pyrrole moiety of the furoindole core. semanticscholar.org An alternative pathway involves the acetylation of the initial furo[3,2-b]pyrrole carboxylate, followed by thionation and subsequent cyclization with hydrazine (B178648). semanticscholar.orgresearchgate.net

These furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govacs.orgtriazin-8(7H)-ones can undergo further chemical transformations. For instance, reaction with Lawesson's reagent can convert the triazinone to the corresponding thione. semanticscholar.org Additionally, N-alkylation and N-acylation at the 7-position of the triazine ring can be achieved by reacting with various alkyl or acyl halides, providing a means to introduce further structural diversity. semanticscholar.orgresearchgate.net A subsequent cyclization of a thione derivative with hydrazine has been shown to yield a more complex triazino-triazinone fused system. semanticscholar.org

Table 2: Synthesis of Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govacs.orgtriazin-8(7H)-ones

Entry Starting Material Reagent Product Yield (%)
1 Carbohydrazide 2 Triethyl orthoformate 5a 75
2 Carbohydrazide 2 Triethyl orthoacetate 5b 69

This table summarizes the synthesis of various Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govacs.orgtriazin-8(7H)-ones, showcasing the different synthetic pathways and their efficiencies. semanticscholar.org

Benzo[a]furo[2,3-c]phenazine Derivatives

A rapid and efficient one-pot, multi-component synthesis of benzo[a]furo[2,3-c]phenazine derivatives has been developed. This method utilizes 2-hydroxynaphthalene-1,4-dione, arylglyoxals, an indole, and an aromatic 1,2-diamine as the starting materials. The reaction is effectively catalyzed by H3PW12O40@Fe3O4-ZnO magnetic core-shell nanoparticles under solvent-free conditions and microwave irradiation. This green chemistry approach offers several advantages, including short reaction times, high yields, and the use of a recyclable catalyst. The reaction proceeds through the initial formation of a benzo[a]phenazine (B1654389) intermediate, which then undergoes further reaction with the arylglyoxal and indole to construct the final fused furo-phenazine system.

Controlled Oxidative Dearomatization of Indoles leading to Furoindole precursors

The controlled oxidative dearomatization of indoles serves as a powerful strategy for the synthesis of furoindole precursors, specifically 2,2-disubstituted indolin-3-ones. This transformation can be achieved using various oxidizing agents and reaction conditions, allowing for the introduction of diverse functional groups at the C2 position of the indole ring. One notable method employs a TEMPO oxoammonium salt as the oxidant in the presence of a range of nucleophiles. This approach enables dearomative oxyalkynylation, oxyalkenylation, oxyarylation, oxyallylation, and oxycyanation of indoles under mild conditions.

Another strategy involves a Pd(II)-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles, utilizing molecular oxygen as the terminal oxidant. This method provides access to fused indolines bearing a C2-oxygenated quaternary stereocenter. The substrate scope and reaction outcome can be controlled to selectively produce either indolines or indolones. These oxidative dearomatization reactions are highly valuable as they transform readily available indoles into more complex and synthetically versatile furoindole precursors.

Divergent Synthetic Strategies for Chemical Space Exploration

Divergent synthetic strategies are instrumental in the rapid exploration of the chemical space surrounding the furoindole scaffold. These strategies aim to generate a library of structurally diverse molecules from a common intermediate, thereby maximizing molecular diversity from a minimal number of synthetic steps. Starting from a functionalized furoindole core, a variety of reaction pathways can be employed to introduce skeletal and substituent diversity.

For instance, a common furoindole precursor bearing multiple reaction sites can be subjected to a range of different reagents and reaction conditions. This can lead to the formation of various fused heterocyclic systems, as exemplified by the synthesis of the diazepinone and pyrrolotriazine scaffolds discussed previously. Furthermore, by employing divergent approaches such as complexity-to-diversity (Ctd) and biomimetic strategies, it is possible to generate natural product-like small-molecule libraries based on the furoindole framework. These strategies often involve late-stage diversification of a complex, centrally important intermediate, allowing for the efficient production of a wide range of analogs for biological screening. The application of such divergent synthetic thinking is crucial for the discovery of novel furoindole derivatives with unique biological activities.

Synthetic Applications of Furoindole Core Structures Excluding Biological and Clinical Applications

Furoindoles as Building Blocks in Multistep Organic Synthesis

The furoindole nucleus is a valuable building block in the multistep synthesis of intricate molecular architectures. rsc.orgsemanticscholar.org Its inherent reactivity and substitution patterns allow for strategic transformations into more complex heterocyclic systems. For instance, substituted furoindoles are considered valuable precursors for the synthesis of bioactive molecules. rsc.org Various synthetic strategies have been developed to access the furoindole core, which can then be further elaborated. These methods include one-pot multicomponent syntheses and metal-catalyzed reactions, highlighting the importance of this scaffold in synthetic planning. researchgate.net

One notable application is in the synthesis of spiro[indole-pyridopyrimidines]. A rapid, one-pot microwave-assisted method has been developed for the preparation of these novel spiro compounds, starting from an in situ generated spiro[indole-dihydropyridine]. researchgate.net This approach offers high yields and purity compared to traditional multistep procedures that require organic solvents and laborious workups. researchgate.net

Furthermore, furoindoles have been employed as starting materials in cascade reactions to produce other complex heterocyclic structures. For example, gold-catalyzed reactions of 4H-furo[3,2-b]indoles with propargyl esters lead to the formation of 2-alkenyliden-indolin-3-ones through a cascade sequence involving a gold-carbene intermediate and subsequent furan (B31954) ring-opening. unimi.it Similarly, the reaction of 4H-furo[3,2-b]indoles with in situ generated oxyallyl cations provides access to cyclohepta[b]indole derivatives through a (4+3) cycloaddition. acs.org

The versatility of the furoindole core is further demonstrated in its use for constructing bis-intercalator precursors. Novel bis-4H-furo[3,4-b]indoles have been synthesized from indole (B1671886) and can undergo double Diels-Alder cycloaddition reactions, leading to potential DNA bis-intercalators. arkat-usa.org

The following table summarizes selected examples of furoindoles as building blocks in multistep synthesis:

Starting Furoindole DerivativeReagents and ConditionsProductApplication
4H-Furo[3,2-b]indolePropargyl esters, [Au(JohnPhos)SbF6]2-Alkenyliden-indolin-3-oneSynthesis of complex heterocycles
4H-Furo[3,2-b]indole-4-carboxylateα-Bromoketones, DIPEA, TFECyclohepta[b]indole derivativeSynthesis of polycyclic systems
Indole-derived furoindoleDodecanedioic acid chloride, NaBH4/TFABis-4H-furo[3,4-b]indolePrecursor for DNA bis-intercalators
In situ generated spiro[indole-dihydropyridine]Urea / CS2, basic alumina, microwaveSpiro[indole-pyrido[2,3-d]pyrimidine]Synthesis of novel spiro compounds

Development of Novel Chemical Reagents and Catalysts Utilizing Furoindole Motifs

While the direct application of 2H-Furo[2,3-f]indole itself as a novel reagent or catalyst is not extensively documented in the provided search results, the broader class of indole derivatives is utilized in the development of new chemical tools. For instance, amino-acid-derived phthalazine (B143731) reagents have been designed for enantioselective fluorocyclizations of prochiral indoles, leading to fluorinated furoindole and pyrroloindole heterocycles. researchgate.net Although this involves the synthesis of furoindoles rather than their use as reagents, it points to the potential for designing chiral reagents based on related heterocyclic systems. The development of novel reagents is a continuous effort in medicinal chemistry, with a focus on creating easily synthesizable building blocks to explore new chemical space. nih.gov

Applications in Materials Science

The unique electronic properties of the furoindole core make it a promising component in the field of materials science, particularly in the development of organic electronic materials.

Furoindole derivatives have been successfully integrated into semiconducting materials, most notably in the structure of polymethine dyes. These dyes are of significant interest for their strong and tunable absorption in the near-infrared (NIR) region, making them suitable for various applications, including as photosensitizers and in nonlinear optics. ucf.edu

Researchers have synthesized and studied a series of near-IR polymethine dyes incorporating 5-butyl-7,8-dihydrobenzo[cd]furo[2,3-f]indolium terminal groups. ucf.eduresearchgate.net The inclusion of this specific furoindole-based terminal group leads to a significant red shift (up to 300 nm) in the absorption bands of the dyes compared to those with simpler terminal groups like indolium or benzo[e]indolium. ucf.eduresearchgate.net This effect is attributed to the extended π-conjugated system of the furoindole moiety, which strongly couples with the conjugated system of the polymethine chain. ucf.edu

The following table presents key photophysical data for polymethine dyes with and without furoindole-based terminal groups, illustrating the impact of the furoindole motif.

Dye TypeTerminal GroupAbsorption Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
Polymethine DyeBenzo[e]indolium~480-650--
Polymethine Dye5-Butyl-7,8-dihydrobenzo[cd]furo[2,3-f]indolium~780-950~810~261,000
Squaraine DyeBenzo[e]indolium~640--
Squaraine Dye5-Butyl-7,8-dihydrobenzo[cd]furo[2,3-f]indolium~840--

Data is approximated from various sources for comparative purposes. ucf.eduresearchgate.netnih.gov

These furoindole-containing dyes have shown potential as probes for near-infrared fluorescence imaging. nih.gov Furthermore, furan-fused V-shaped organic semiconducting materials have been reported to exhibit high emission and high carrier mobility, with some solution-crystallized transistors based on these materials showing excellent performance. researchgate.net

The search results did not yield specific information on the application of this compound as an organic neutral radical emitter.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons incorporating Furoindole Units

The furoindole scaffold can be a key component in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of interest for their potential applications in organic electronics. uni-rostock.de

One strategy involves the dehydrogenative photocyclization of 3-styryl indoles, which can lead to fused indole systems like benzo[a]carbazoles. acs.org While this example does not start with a pre-formed furoindole, it demonstrates a method for creating polycyclic systems that incorporate an indole ring, which could be extended to furoindole derivatives. For instance, replacing a phenyl ring with an indol-3-yl ring in the starting material still yields the desired polycyclic product in high yield. acs.org

Another approach is the photoinduced 6π-electrocyclization, which is a powerful strategy for synthesizing complex polyheterocyclic compounds and fused heterocyclic aromatic hydrocarbons. researchgate.net This method has been used to create 2H-benzo[g]furo/thieno/pyrrolo[2,3-e]indazoles, demonstrating the fusion of multiple heterocyclic rings. researchgate.net

The synthesis of the tetracyclic aromatic compound furo[2,3-g]thieno[2,3-e]indole ("FTI") has been achieved through a strategy featuring a photochemical benzannulation. This process assembles a benzothiophene (B83047) with substituents that enable subsequent cyclizations to form the nitrogen and oxygen heterocyclic rings, resulting in a complex PAH incorporating a furoindole-like structure. nih.gov

Role in Mechanistic Studies of Pericyclic Reactions and Rearrangements

Furoindoles play a significant role in mechanistic studies of various chemical transformations, including pericyclic reactions and rearrangements. Their unique structure allows for the investigation of reaction pathways and the development of new synthetic methodologies.

For example, a divergent one-pot relay catalytic approach has been developed for the synthesis of furo[3,4-b]indoles and cyclopenta[b]indoles from 3-(2-aminophenyl)-4-pentenyn-3-ols. rsc.org The formation of the furo[3,4-b]indole involves a sequential Ag(I)/Bi(III)/Pd(II) catalysis that includes an intramolecular hydroamination, a 1,3-allylic alcohol isomerization, and an isofuran annulation. rsc.org The study of this reaction has provided insights into the compatibility and selectivity of multi-catalyst systems. rsc.org

The reactivity of furoindoles has also been explored in the context of gold-catalyzed cascade reactions. The interaction of 4H-furo[3,2-b]indoles with gold-activated species leads to rearrangements and the formation of new complex structures. unimi.it For instance, the reaction with gold-activated allenamides results in a cascade sequence involving the addition to the C2 position of the furan moiety, followed by a ring-opening/ring-closing event to yield spiro-indolin-3-ones. unimi.it

Furthermore, the dearomative (4+3) cycloaddition reaction of 4H-furo[3,2-b]indoles with in situ generated oxyallyl cations to form cyclohepta[b]indole derivatives serves as another example of their utility in studying pericyclic reactions. acs.org This reaction proceeds with complete diastereoselectivity, providing a valuable tool for investigating the stereochemical outcomes of such transformations. acs.org The subsequent acid-catalyzed rearrangement of the resulting epoxycyclohepta[b]indole derivative to a 2-(2-oxocyclopentyl)-4H-furo[3,2-b]indole further highlights the complex chemical behavior of these systems and their utility in mechanistic investigations. acs.org

Future Directions in 2h Furo 2,3 F Indole Research

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of furoindole cores, including isomers like furo[2,3-b]indolines and furo[2,3-g]indoles, has traditionally relied on multi-step procedures. niscpr.res.inchemrxiv.org A primary future direction is the development of more atom-economical and environmentally benign synthetic protocols. mdpi.com Researchers are expected to move beyond conventional methods, such as those involving harsh reagents or producing significant waste, towards greener alternatives.

One promising avenue is the use of microwave-assisted organic synthesis, which has been shown to accelerate reactions and improve yields in the formation of related heterocyclic systems. niscpr.res.in The exploration of "on-water" reactions, which utilize water as a green solvent, also presents an attractive and sustainable approach for the synthesis of complex nitrogen-containing heterocycles. mdpi.com Furthermore, the development of one-pot, multi-component reactions will be crucial. mdpi.com These strategies, which allow for the construction of complex molecules in a single step from simple precursors, offer significant advantages in terms of efficiency and waste reduction. For instance, a one-pot three-component regioselective synthesis has been successfully applied to create drug-like furo[2,3-d]pyrimidines, suggesting its potential applicability to the 2H-furo[2,3-f]indole system. nih.gov

Future synthetic strategies will likely focus on:

Catalyst-free methods: To reduce reliance on expensive and potentially toxic metal catalysts. acs.org

Domino reactions: Sequential transformations that occur in a single pot to build molecular complexity efficiently. researchgate.net

Visible-light photocatalysis: A green chemistry approach that uses light to drive chemical reactions. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Furoindole Scaffolds

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisRapid heating, shorter reaction times. niscpr.res.inIncreased efficiency and throughput.
"On-Water" ReactionsUse of water as a green solvent. mdpi.comEnvironmentally friendly, reduced use of organic solvents.
Multi-Component ReactionsOne-pot synthesis from multiple starting materials. mdpi.comnih.govHigh atom economy, operational simplicity.
Intramolecular Diels-Alder Vinylarene (IMDAV) ReactionForms fused heterocyclic systems with high diastereoselectivity. researchgate.netStereocontrolled synthesis of complex derivatives.

Exploration of Novel Reactivity Patterns for Furoindole Systems

A key area of interest is the functionalization at various positions of the furoindole core to generate libraries of novel derivatives. For instance, the C6 functionalization of 2,3-disubstituted indoles has been achieved using scandium triflate catalysis, a strategy that could potentially be adapted for the this compound scaffold to introduce diverse substituents on the benzene (B151609) ring portion. mdpi.com

The exploration of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, will also be a significant research direction. beilstein-journals.org Such reactions can rapidly generate molecular complexity from simple starting materials. For example, cascade reactions involving nitrones and allenes have been used to synthesize various indole (B1671886) derivatives, and similar strategies could be envisioned for the this compound system. beilstein-journals.org The investigation of cycloaddition reactions, such as the (3+2) cycloaddition of azomethine ylides, could also lead to the discovery of novel tetracyclic scaffolds derived from the furoindole core. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry is set to play an increasingly integral role in the study of this compound. Density Functional Theory (DFT) calculations and other in silico methods can provide valuable insights into reaction mechanisms, predict the stability of intermediates, and guide the rational design of new synthetic routes. mdpi.com

For example, computational studies have been employed to understand the protein-ligand interactions of furo[2,3-b]indol-3a-ol derivatives, which can inform the design of new compounds with specific biological targets. researchgate.netmdpi.com Such in silico screening can help prioritize synthetic efforts and accelerate the discovery of new bioactive molecules. mdpi.com

Future computational work on this compound is expected to focus on:

Predicting reaction outcomes: Using computational models to predict the feasibility and selectivity of new synthetic transformations.

Designing novel catalysts: Developing in silico models to design catalysts tailored for specific reactions of the furoindole scaffold.

Materials design: Predicting the electronic and photophysical properties of new materials based on the this compound core, which could have applications in organic electronics. mdpi.com

Drug-likeness and ADMET prediction: Employing computational tools to assess the pharmacokinetic properties of new furoindole derivatives early in the drug discovery process. researchgate.net

Table 2: Applications of Computational Modeling in Furoindole Research

Computational MethodApplicationPotential Impact on this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of molecular properties. mdpi.comRational design of synthetic routes and novel materials.
Molecular DockingPrediction of binding modes and affinities of ligands to biological targets. researchgate.netAccelerated discovery of new drug candidates.
Molecular Dynamics (MD) SimulationsAssessment of the stability of protein-ligand complexes. researchgate.netUnderstanding the dynamic behavior of furoindole-based inhibitors.
ADMET PredictionIn silico assessment of absorption, distribution, metabolism, excretion, and toxicity. researchgate.netEarly identification of drug candidates with favorable pharmacokinetic profiles.

Integration of Furoindole Scaffolds into Emerging Chemical Technologies

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for integration into a variety of emerging chemical technologies. The indole nucleus itself is a key component in many functional materials and bioactive compounds. nih.govacs.org

One potential application is in the development of new organic electronic materials. The extended π-system of the furoindole core suggests that derivatives could exhibit interesting photophysical properties, such as fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com The synthesis and photophysical properties of various pyranoindole isomers have been studied, revealing that the fusion mode of the rings significantly impacts their fluorescence characteristics. mdpi.com Similar investigations into this compound derivatives could uncover new materials with tailored optical and electronic properties.

Another promising area is the incorporation of the this compound scaffold into novel drug delivery systems or as a key structural motif in the design of new therapeutic agents. The indole scaffold is present in a wide range of pharmaceuticals, and the unique geometry and electronic distribution of the this compound system may lead to new biological activities. nih.gov

High-Throughput Experimentation and Automation in Furoindole Synthesis

To accelerate the discovery of new reactions and the optimization of existing synthetic routes for this compound, the adoption of high-throughput experimentation (HTE) and laboratory automation will be essential. drugtargetreview.comchemspeed.com HTE allows for the rapid screening of a large number of reaction conditions in parallel, significantly reducing the time and resources required for methodology development. chemrxiv.orgresearchgate.net

The use of automated synthesis platforms can streamline the preparation of libraries of this compound derivatives for biological screening or materials characterization. drugtargetreview.comnih.gov These technologies enable more reliable and reproducible experimentation and can facilitate the exploration of a wider range of reaction parameters. drugtargetreview.com For example, microscale HTE was successfully used to investigate the scope and tolerance of a new synthetic route to furo[2,3-b]indolines.

Future research in this area will likely involve:

Developing standardized HTE workflows: For the rapid optimization of reactions to synthesize this compound derivatives. chemrxiv.org

Integrating artificial intelligence and machine learning: To guide experimental design and analyze the large datasets generated by HTE. chemrxiv.orgchemspeed.com

Automated purification and analysis: To create fully automated "design-make-test" cycles for the discovery of new furoindole-based molecules. drugtargetreview.com

The combination of HTE and automation has the potential to transform the way research on the this compound scaffold is conducted, leading to faster innovation and discovery. chemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.